Cas no 22237-12-3 ((3-Amino-4-methylphenyl)boronic acid)

3-アミノ-4-メチルフェニルボロン酸は、有機合成化学において有用なボロン酸誘導体です。特に鈴木・宮浦カップリング反応などのクロスカップリング反応において、優れた反応性を示します。アミノ基とメチル基の電子効果により、求電子置換反応の位置選択性を制御できる点が特徴です。また、比較的高い安定性を有し、各種有機溶媒への溶解性が良好であるため、取り扱いが容易です。医薬品中間体や機能性材料の合成において、重要なビルディングブロックとして活用されています。結晶性が良好で精製がしやすく、保存安定性にも優れています。

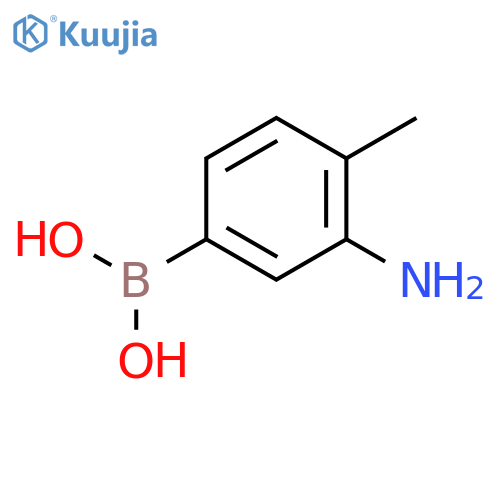

22237-12-3 structure

商品名:(3-Amino-4-methylphenyl)boronic acid

(3-Amino-4-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Amino-4-methylphenyl)boronic acid

- 3-Amino-4-methylphenylboronic acid~3-Amino-p-tolylboronic acid

- 3-Amino-4-methylbenzeneboronic acid

- 3-Amino-4-methylphenylboronic Acid (contains varying amounts of Anhydride)

- 3-Amino-4-methylphenylboronic acid

- 3-amino-4-methyl-phenylboronic acid

- 3-Amino-p-tolylboronic Acid

- 4-methyl-3-amino-phenyl boronic acid

- 5-dihydroxyboranyl-2-methyl-aniline

- 3-Amino-4-methylbenzeneboronic Acid (contains varying amounts of Anhydride)

- 3-Amino-p-tolylboronic Acid (contains varying amounts of Anhydride)

- (3-Amino-4-methylphenyl)boronic acid hydrochloride

- DTXSID00372254

- 3-amino4methyl phenyl boronic acid

- SCHEMBL189833

- EN300-316752

- 3-amino-4-methyl phenyl boronic acid

- 22237-12-3

- AKOS006228020

- Boronic acid, (3-amino-4-methylphenyl)-

- 3-Amino-4-methylphenylboronic acid, AldrichCPR

- A22268

- STR09172

- CS-W018128

- AB08081

- PLTGUDDQNWJILD-UHFFFAOYSA-N

- Z1201620793

- 3-AMINO-4-METHYLPHENYLBORONICACID

- (3-amino-4-methyl-phenyl)boronic Acid

- SY022542

- FT-0614988

- AMY963

- MFCD01074640

- 3-Amino-4-methylbenzeneboronic acid(contains varying amounts of Anhydride)

- DB-015987

- A2745

-

- MDL: MFCD01074640

- インチ: 1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H

- InChIKey: PLTGUDDQNWJILD-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)B(O)O)N

計算された属性

- せいみつぶんしりょう: 151.08000

- どういたいしつりょう: 151.08

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.19

- ゆうかいてん: 250°C

- ふってん: 367.6℃/760mmHg

- フラッシュポイント: 176.1 ºC

- 屈折率: 1.569

- PSA: 66.48000

- LogP: -0.16180

(3-Amino-4-methylphenyl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S36

(3-Amino-4-methylphenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-Amino-4-methylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0292-5G |

(3-amino-4-methylphenyl)boronic acid |

22237-12-3 | 95% | 5g |

¥ 957.00 | 2023-04-03 | |

| Enamine | EN300-316752-25.0g |

(3-amino-4-methylphenyl)boronic acid |

22237-12-3 | 95.0% | 25.0g |

$434.0 | 2025-03-19 | |

| Chemenu | CM136929-25g |

3-Amino-4-methylphenylboronic Acid |

22237-12-3 | 95%+ | 25g |

$368 | 2023-01-09 | |

| Enamine | EN300-316752-10g |

(3-amino-4-methylphenyl)boronic acid |

22237-12-3 | 94% | 10g |

$220.0 | 2023-09-05 | |

| Enamine | EN300-316752-25g |

(3-amino-4-methylphenyl)boronic acid |

22237-12-3 | 94% | 25g |

$434.0 | 2023-09-05 | |

| Enamine | EN300-316752-10.0g |

(3-amino-4-methylphenyl)boronic acid |

22237-12-3 | 95.0% | 10.0g |

$220.0 | 2025-03-19 | |

| Fluorochem | 219077-25g |

3-Amino-4-methylphenyl)boronic acid |

22237-12-3 | 95% | 25g |

£410.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A120097-25g |

(3-Amino-4-methylphenyl)boronic acid |

22237-12-3 | 98% | 25g |

¥3883.90 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0976772-25g |

3-Amino-4-methylbenzeneboronic acid |

22237-12-3 | 95% | 25g |

$530 | 2024-08-03 | |

| Alichem | A019121777-25g |

(3-Amino-4-methylphenyl)boronic acid |

22237-12-3 | 98% | 25g |

$525.00 | 2023-09-02 |

(3-Amino-4-methylphenyl)boronic acid 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

22237-12-3 ((3-Amino-4-methylphenyl)boronic acid) 関連製品

- 948593-54-2((4-amino-3-methylphenyl)boronic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22237-12-3)(3-Amino-4-methylphenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):419.0